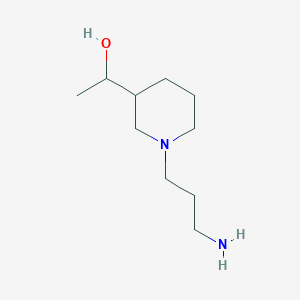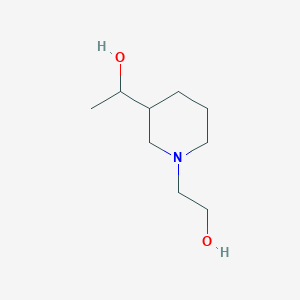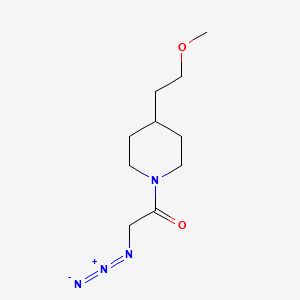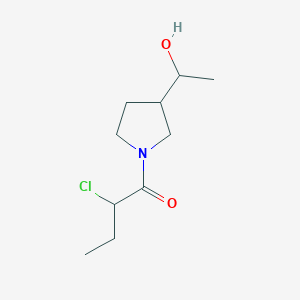
1-(1-(3-Aminopropyl)piperidin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-(3-Aminopropyl)piperidin-3-yl)ethan-1-ol” is a chemical compound with the empirical formula C9H20N2O . It is a heterocyclic building block .
Molecular Structure Analysis
The InChI string for this compound is 1S/C9H20N2O/c10-4-2-6-11-5-1-3-9(7-11)8-12/h9,12H,1-8,10H2 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight of the compound is 158.24 .
Scientific Research Applications
1-Substituted Piperidines
The compound 1-(1-(3-Aminopropyl)piperidin-3-yl)ethan-1-ol, a derivative of piperidine, has been discussed in the context of its synthesis methods, pharmacological properties, and applications in various derivatives such as trihexyphenidyl, biperiden, pridinol, and others. These derivatives have been studied for their pharmacological properties and uses in different compounds (Vardanyan, 2018).
Synthesis and Anticancer Activity
Derivatives of 1-(1-(3-Aminopropyl)piperidin-3-yl)ethan-1-ol have been involved in the synthesis of compounds with potential anticancer activity. For instance, the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity have involved the use of this compound as part of the synthesis process. The screening of these compounds showed significant anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2013).
Building-Blocks for Functionalized Crown Ethers
A study on the synthesis of valuable building-blocks for the creation of functionalized crown ethers mentioned derivatives of piperidine, including 1-(piperidin-2-yl)ethan-1,2-diol. These building-blocks are crucial for synthesizing complex molecules with specific functional applications, showcasing the compound's utility in detailed chemical synthesis processes (Nawrozkij et al., 2014).
Method for Synthesis
There has been a focus on developing new methods for synthesizing related compounds, such as 3-(Pyrrolidin-1-yl)piperidine, which holds importance in medicinal chemistry. This highlights the ongoing research and development in finding more efficient ways to produce these compounds, underscoring their significance in scientific research and potential applications (Smaliy et al., 2011).
properties
IUPAC Name |
1-[1-(3-aminopropyl)piperidin-3-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(13)10-4-2-6-12(8-10)7-3-5-11/h9-10,13H,2-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOKFPBRBZUYJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CCCN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476953.png)








